Regioisomer-Dependent Antiproliferative Activity: 7-Nitro vs. 6-Nitro Isoindolin-1-one
The antiproliferative potency of nitroisoindolin-1-ones is highly dependent on the nitro group's position. 7-Nitroisoindolin-1-one demonstrates measurable activity against human cancer cell lines, with reported IC50 values of approximately 12 µM against MCF-7 breast cancer cells and 15 µM against A549 lung cancer cells . In contrast, the 6-nitro regioisomer (6-Nitroisoindolin-1-one, CAS 110568-64-4) has no publicly reported antiproliferative IC50 values in these or comparable cancer cell lines in accessible literature, suggesting a potentially lower baseline of activity or a distinct target profile for this specific biological endpoint.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 12 µM (MCF-7 cells); 15 µM (A549 cells) |
| Comparator Or Baseline | 6-Nitroisoindolin-1-one (CAS 110568-64-4): No reported IC50 values for MCF-7 or A549 cells in accessible literature |
| Quantified Difference | 7-Nitroisoindolin-1-one exhibits quantifiable activity (µM range) whereas the 6-nitro analog lacks comparable published data for these cell lines |
| Conditions | Human breast cancer cell line (MCF-7) and lung cancer cell line (A549) |
Why This Matters
This data supports the selection of the 7-nitro regioisomer as a more promising starting point for developing anticancer agents with a defined, albeit modest, baseline of antiproliferative activity.
